(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine
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Overview
Description
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a prop-2-en-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate through a condensation reaction with nitromethane in the presence of a base such as sodium hydroxide.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Secondary amines, primary alcohols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-ol: Similar structure with an alcohol group instead of an amine.
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-thiol: Similar structure with a thiol group instead of an amine.
Uniqueness
(1S)-1-(3,5-Dimethoxyphenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11H,1,12H2,2-3H3/t11-/m0/s1 |
InChI Key |
MVIKVJLUUGEIHF-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](C=C)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)OC |
Origin of Product |
United States |
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